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Compound of Interest

Compound Name: Pirifibrate

Cat. No.: B1209418 Get Quote

Pirifibrate: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the chemical properties,

mechanism of action, and relevant experimental data for Pirifibrate. It is intended for

researchers, scientists, and professionals involved in drug development and lipid metabolism

research.

Chemical Identifiers and Properties
Pirifibrate is a fibrate class lipid-lowering agent. Its chemical identity is well-characterized by

several standard identifiers, crucial for regulatory and research purposes.
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Identifier Type Value Citation

CAS Number 55285-45-5 [1]

IUPAC Name

[6-(hydroxymethyl)pyridin-2-

yl]methyl 2-(4-

chlorophenoxy)-2-

methylpropanoate

[1]

SMILES

CC(C)

(OC1=CC=C(Cl)C=C1)C(=O)O

CC2=NC=CC=C2CO

[1]

InChI

InChI=1S/C17H18ClNO4/c1-

17(2,23-15-8-6-12(18)7-9-

15)16(21)22-11-14-5-3-4-

13(10-20)19-14/h3-9,20H,10-

11H2,1-2H3

[1]

InChIKey
YJBIJSVYPHRVCI-

UHFFFAOYSA-N
[1]

Molecular Formula C17H18ClNO4

Molecular Weight 335.78 g/mol

PubChem CID 68720

Mechanism of Action: PPARα Agonism
Pirifibrate, like other fibrates, exerts its therapeutic effects primarily through the activation of

the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor

that functions as a ligand-activated transcription factor, playing a critical role in the regulation of

lipid and lipoprotein metabolism, as well as inflammation.

The binding of Pirifibrate to PPARα leads to a conformational change in the receptor,

promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds

to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in

the promoter regions of target genes. This binding modulates the transcription of numerous

genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.
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Signaling Pathway
The activation of PPARα by Pirifibrate initiates a cascade of molecular events that ultimately

lead to the observed changes in lipid profiles. The following diagram illustrates the core

signaling pathway.
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Pirifibrate's PPARα Signaling Pathway

Quantitative Data from Clinical and Preclinical
Studies
While extensive clinical data specifically for Pirifibrate is limited in publicly accessible

literature, the effects of the closely related and well-studied fibrate, fenofibrate, provide a strong

surrogate for understanding its potential clinical efficacy. The following tables summarize

representative data from studies on fenofibrate.
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Table 1: Effects of Fenofibrate on Lipid Parameters in
Patients with Hypertriglyceridemia

Parameter
Baseline
(Mean ± SD)

Post-treatment
(Mean ± SD)

Percentage
Change

Citation

Triglycerides

(mmol/L)
3.6 ± 1.5

1.7 ± 0.58 (at 6

months)
-50.1%

Total Cholesterol

(mmol/L)
Not specified Not specified

-24.7% (at 6

months)

LDL-C (mmol/L) Not specified Not specified
-25.5% (at 6

months)

Non-HDL-C

(mmol/L)
Not specified Not specified

-33.7% (at 6

months)

HDL-C Not specified Not specified
Increase up to

20%

Data from a real-world study of patients on stable statin therapy starting fenofibrate treatment.

Table 2: Effects of Fenofibrate in a Randomized
Controlled Trial (ACCORD-Lipid)

Subgroup Outcome
Hazard Ratio
(Fenofibrate
vs. Placebo)

p-value for
interaction

Citation

Men
Cardiovascular

Risk
Lowered 0.01

Women
Cardiovascular

Risk
Elevated 0.01

High

Triglycerides

(≥204 mg/dL) &

Low HDL (≤34

mg/dL)

Cardiovascular

Risk
Lowered 0.06
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This table highlights the differential effects observed in subgroup analyses of the ACCORD-

Lipid trial, emphasizing the importance of patient selection for fibrate therapy.

Experimental Protocols
The investigation of Pirifibrate's pharmacological effects involves a range of in vitro and in vivo

experimental protocols. Below are detailed methodologies for key experiments relevant to

assessing the activity of a PPARα agonist like Pirifibrate.

In Vitro PPARα Activation Assay
Objective: To determine the ability of Pirifibrate to activate the PPARα receptor.

Methodology: A cell-based reporter gene assay is commonly employed.

Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is transiently co-transfected with two

plasmids:

An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4

DNA-binding domain.

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activating sequence (UAS).

Treatment: Transfected cells are treated with varying concentrations of Pirifibrate (or its

active metabolite) for 24-48 hours. A known PPARα agonist (e.g., GW7647) is used as a

positive control, and a vehicle (e.g., DMSO) as a negative control.

Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a

luminometer.

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-

galactosidase) to account for transfection efficiency. The dose-response curve is plotted, and

the EC50 value (the concentration at which 50% of the maximal response is achieved) is

calculated.
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In Vivo Study of Lipid-Lowering Effects in a Rodent
Model
Objective: To evaluate the efficacy of Pirifibrate in reducing plasma lipid levels in an animal

model of dyslipidemia.

Methodology:

Animal Model: A suitable rodent model, such as the fructose-fed hamster or the ob/ob

mouse, which exhibits hypertriglyceridemia, is used.

Acclimatization and Grouping: Animals are acclimatized for at least one week and then

randomly assigned to treatment groups (e.g., vehicle control, low-dose Pirifibrate, high-dose

Pirifibrate).

Treatment Administration: Pirifibrate is administered orally (e.g., by gavage) daily for a

specified period (e.g., 2-4 weeks).

Sample Collection: At the end of the treatment period, animals are fasted overnight, and

blood samples are collected via cardiac puncture under anesthesia.

Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are

measured using standard enzymatic colorimetric assays.

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA

followed by a post-hoc test) to determine significant differences between treatment groups.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a PPARα

agonist like Pirifibrate.
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Preclinical Evaluation Workflow for Pirifibrate
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Conclusion
Pirifibrate is a fibrate-class drug that primarily functions as a PPARα agonist. Its mechanism of

action involves the transcriptional regulation of genes integral to lipid and lipoprotein

metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol. While

specific clinical data for Pirifibrate is not as abundant as for other fibrates like fenofibrate, the

shared mechanism of action allows for a robust understanding of its expected pharmacological

effects. The experimental protocols outlined provide a framework for the continued

investigation and characterization of Pirifibrate and other novel PPARα agonists. Further

research and clinical trials are warranted to fully elucidate the specific clinical profile of

Pirifibrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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